Dimethyl Substitution vs. Unsubstituted 2,3-Diaminopyridine
The target compound 5-bromo-N3,N3-dimethylpyridine-2,3-diamine (C₇H₁₀BrN₃; MW 216.08) differs from its closest structural analog 2,3-diamino-5-bromopyridine (5-bromo-2,3-pyridinediamine; C₅H₆BrN₃; MW 188.03) by the presence of an N3,N3-dimethylamino group in place of a primary amino group at the C3 position . This substitution introduces measurable differences in calculated physicochemical parameters: the target compound has a predicted pKa of 4.63 ± 0.49, compared with an experimentally determined pKa range of 5.8–6.2 for unsubstituted 2,3-diamino-5-bromopyridine, indicating that the dimethyl substitution reduces basicity at the N3 position by approximately 1.2–1.6 pKa units . The increased steric bulk at the C3 position (replacement of –NH₂ with –N(CH₃)₂) also alters the conformational flexibility of the molecule, as reflected in the difference in calculated topological polar surface area (TPSA): 42.2 Ų for the target compound versus 64.8 Ų for 2,3-diamino-5-bromopyridine . This 35% reduction in TPSA may correlate with altered membrane permeability characteristics in cellular assays.
| Evidence Dimension | Calculated pKa (basicity at N3 position) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | pKa (predicted): 4.63 ± 0.49; TPSA: 42.2 Ų |
| Comparator Or Baseline | 2,3-Diamino-5-bromopyridine: pKa (experimental) 5.8–6.2; TPSA: 64.8 Ų |
| Quantified Difference | ΔpKa ≈ –1.2 to –1.6 units; ΔTPSA ≈ –22.6 Ų (–35%) |
| Conditions | ACD/Labs predicted values; comparative analysis based on ChemicalBook and ChemSrc database entries |
Why This Matters
The reduced basicity and lower polar surface area of the target compound compared to its unsubstituted analog may confer superior passive membrane permeability, a critical parameter for intracellular target engagement in cell-based screening campaigns.
